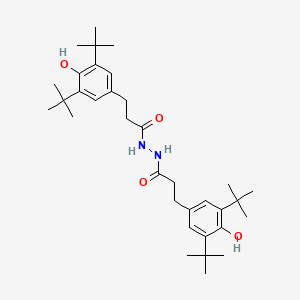
Pyridine, 4-ethyl-2-methyl-
Übersicht
Beschreibung
“Pyridine, 4-ethyl-2-methyl-” is a chemical compound with the formula C8H11N . It is also known by other names such as “Pyridine, 2-methyl-4-ethyl”, “5-ethyl-2-methylpyridine”, and "4-ethyl-2-methylpyridine" .
Synthesis Analysis
While specific synthesis methods for “Pyridine, 4-ethyl-2-methyl-” were not found, there are general methods for synthesizing 2-methylpyridines. For instance, a series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
Molecular Structure Analysis
The molecular structure of “Pyridine, 4-ethyl-2-methyl-” is available as a 2D Mol file . The molecular weight of the compound is 121.1796 .
Chemical Reactions Analysis
While specific chemical reactions involving “Pyridine, 4-ethyl-2-methyl-” were not found, pyridine derivatives in general have been studied for their electrochemical properties . The research highlighted the reduction–oxidation mechanisms of hydrogenated pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
“Pyridine, 4-ethyl-2-methyl-” derivatives may be used as intermediates in pharmaceutical synthesis. For example, similar compounds have been utilized in the synthesis of medications that manage blood glucose levels and treat conditions like hyperglycemia and diabetes .
Chemical Synthesis
These compounds can serve as intermediates in chemical reactions. For instance, 2-Amino-4-methylpyridine, a related compound, has been used in the synthesis of pyridinium salts which have a wide range of applications including as pharmaceutical intermediates .
Catalysis
Pyridine compounds are known to act as ligands in transition metal complexes which are crucial in catalysis. They can form complexes with metals like rhodium, which are used in various catalytic reactions .
Biological Activity
Pyrrolo[3,4-c]pyridine derivatives exhibit biological activities that could be beneficial for treating disorders involving elevated plasma blood glucose and related ailments .
Material Science
Pyridinium salts, which can be synthesized from pyridine derivatives, have significant importance in material science due to their use as ionic liquids and potential applications in electronics .
Synthetic Chemistry
Pyridine derivatives are also involved in synthetic routes for creating complex organic molecules. They can interact with other compounds to form new structures with potential applications in various fields of chemistry .
Safety and Hazards
Wirkmechanismus
Target of Action
Pyridine derivatives are known to exhibit diverse biological activities . They are used in various fields such as medicinal drugs and agricultural products .
Mode of Action
For instance, the presence of the ring nitrogen defines the reactivity of pyridine derivatives .
Biochemical Pathways
Pyridine derivatives are known to have antimicrobial properties . They can inhibit the growth of microbial strains such as E. coli, B. mycoides, and C. albicans .
Pharmacokinetics
The degree of lipophilicity of pyridine derivatives, ie, their affinity for a lipid environment, allows them to diffuse easily into cells .
Result of Action
Pyridine derivatives are known to exhibit various biological activities, including antimicrobial properties .
Eigenschaften
IUPAC Name |
4-ethyl-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-3-8-4-5-9-7(2)6-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCHDRLWPAKSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060214 | |
| Record name | Pyridine, 4-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-2-methylpyridine | |
CAS RN |
536-88-9 | |
| Record name | 4-Ethyl-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-2-picoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-ethyl-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine, 4-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ETHYL-2-PICOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA18ON150D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














